Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Catalog No.
S3013639
CAS No.
2031268-67-2
M.F
C11H21NO3
M. Wt
215.293
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxyl...

CAS Number

2031268-67-2

Product Name

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

IUPAC Name

tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Molecular Formula

C11H21NO3

Molecular Weight

215.293

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3

InChI Key

FQLWNKBKAOWIOM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1(CCCN1)COC

Solubility

not available

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO4. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group and a methoxymethyl substituent at the second position of the pyrrolidine ring, alongside a carboxylate functional group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place according to recommended storage conditions (which may not be available).
  • Consult a safety data sheet (SDS) for more specific information if available from a supplier.
Typical for compounds containing carboxylate groups and nitrogen heterocycles. Key reactions include:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to regenerate the carboxylic acid and alcohol.
  • Nucleophilic Substitution: The methoxymethyl group can be replaced by various nucleophiles, allowing for further functionalization of the compound.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxymethyl Group: This step often involves alkylation reactions where methoxymethyl halides react with the nitrogen atom of the pyrrolidine.
  • Esterification: The final step usually involves esterification of a carboxylic acid derivative with tert-butanol to yield the desired product.

Each step requires careful control of reaction conditions to optimize yield and purity .

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has potential applications in:

  • Medicinal Chemistry: As an intermediate for synthesizing pharmaceutical agents.
  • Organic Synthesis: Utilized as a building block for more complex organic molecules.
  • Research: Employed in studies exploring new therapeutic agents or biological mechanisms .

Interaction studies involving tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate are essential for understanding its potential biological effects and mechanisms. Research typically focuses on:

  • Receptor Binding Studies: To evaluate its affinity for specific biological targets.
  • Enzyme Inhibition Assays: To assess its capability to inhibit enzymes relevant to disease processes.
  • Cellular Studies: Investigating its effects on cell viability and proliferation in various cell lines .

Several compounds share structural similarities with tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylateC12H21NO4Contains an oxo group; potential for different reactivity.
Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylateC12H22N2O4Incorporates a carbamoyl group; may exhibit different biological activity.
(R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylateC12H23NO4Stereoisomer with potentially distinct pharmacological properties.

These compounds highlight the diversity within pyrrolidine derivatives and underscore the unique characteristics of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, particularly its specific substituents that influence its reactivity and biological interactions .

XLogP3

0.9

Dates

Modify: 2024-04-14

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